molecular formula C20H18F2N2O2 B3016290 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide CAS No. 899964-15-9

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Cat. No.: B3016290
CAS No.: 899964-15-9
M. Wt: 356.373
InChI Key: BHSVYGRRIHNQSP-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropanecarbonyl group, a tetrahydroquinoline ring, and a difluorobenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through the hydrogenation of quinoline derivatives under specific conditions. The cyclopropanecarbonyl group is then introduced via a cyclopropanation reaction, often using diazo compounds as reagents. The final step involves the coupling of the difluorobenzamide moiety, which can be accomplished through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The cyclopropanecarbonyl group and difluorobenzamide moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylcyclopropane-1-carboxamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide
  • N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide stands out due to the presence of the difluorobenzamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c21-16-7-5-14(11-17(16)22)19(25)23-15-6-8-18-13(10-15)2-1-9-24(18)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSVYGRRIHNQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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